molecular formula C24H34O5 B11935104 5-[(3S,5S,8R,9R,10R,13R,14S,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one

5-[(3S,5S,8R,9R,10R,13R,14S,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one

Cat. No.: B11935104
M. Wt: 402.5 g/mol
InChI Key: PBSOJKPTQWWJJD-QKCSWEGPSA-N
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Description

This compound is a steroidal derivative featuring a pyran-2-one moiety attached to a dodecahydro-1H-cyclopenta[a]phenanthrene core. The pyran-2-one ring introduces a lactone functionality, which may influence solubility, metabolic stability, and receptor binding compared to non-lactone analogs .

Properties

Molecular Formula

C24H34O5

Molecular Weight

402.5 g/mol

IUPAC Name

5-[(3S,5S,8R,9R,10R,13R,14S,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one

InChI

InChI=1S/C24H34O5/c1-21-9-5-16(25)13-23(21,27)11-7-19-18(21)6-10-22(2)17(8-12-24(19,22)28)15-3-4-20(26)29-14-15/h3-4,14,16-19,25,27-28H,5-13H2,1-2H3/t16-,17+,18+,19+,21+,22+,23-,24-/m0/s1

InChI Key

PBSOJKPTQWWJJD-QKCSWEGPSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@]1(CC[C@@H]3[C@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O

Canonical SMILES

CC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of telocinobufagin involves complex organic reactions. One common method includes the hydroxylation of bufalin, another bufadienolide, to produce telocinobufagin . The reaction conditions typically involve the use of specific enzymes or chemical catalysts to facilitate the hydroxylation process.

Industrial Production Methods: Industrial production of telocinobufagin is less common due to its complex synthesis. it can be extracted from natural sources such as toad venom, where it is found in significant quantities . The extraction process involves isolating the compound from the venom and purifying it through various chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Telocinobufagin undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of telocinobufagin can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

Structural Analogs in Steroidal Derivatives

The target compound shares its core cyclopenta[a]phenanthrene structure with several analogs, differing primarily in substituents and stereochemistry. Key comparisons include:

Compound Name / ID Substituent at Position 17 Molecular Formula Molecular Weight (g/mol) Yield (%) Key Properties Reference
Target Compound Pyran-2-one C₂₇H₃₈O₆ 458.5 (theoretical) N/A Lactone functionality, multiple hydroxyls
5k () 3,4,5-Trimethoxybenzylidene C₂₉H₄₀O₅ 468.3 86 Aromatic substitution, higher lipophilicity
5l () 3-Pyridinmethylene C₂₅H₃₃NO₂ 379.3 83 Basic pyridine group, potential H-bonding
Compound 1 () Isoquinolin-4-yl C₂₆H₃₃NO 399.3 N/A Nitrogen-containing heterocycle
5q () Styryl-tetrahydro-2H-pyran C₃₄H₄₀O₃ 504.7 73 Alkenyl group, increased π-π interactions

Key Observations :

  • The pyran-2-one group in the target compound provides a polar lactone ring, contrasting with aromatic (5k) or basic (5l) substituents in analogs. This may reduce membrane permeability but enhance water solubility .
Computational Similarity Assessment

Using Tanimoto coefficients and Murcko scaffold analysis ():

  • Tanimoto Coefficient : Analog 5k (trimethoxybenzylidene) shares ~65% structural similarity with the target compound based on Morgan fingerprints, primarily due to the steroidal core.
  • Murcko Scaffolds: The cyclopenta[a]phenanthrene core is conserved across all analogs, but substituent variations lead to divergent chemical spaces. For example, the pyran-2-one group places the target compound in a distinct cluster compared to isoquinoline derivatives () .

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